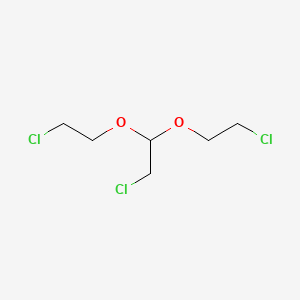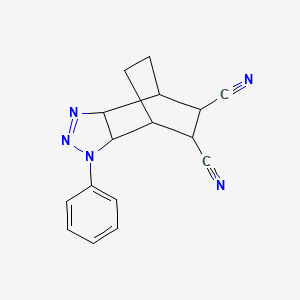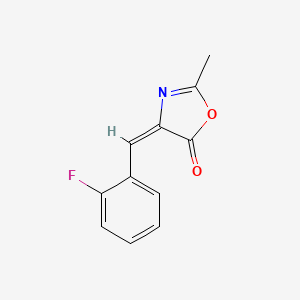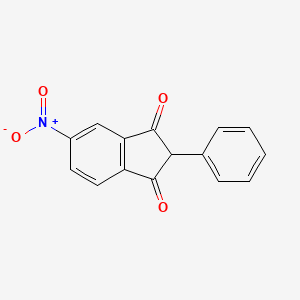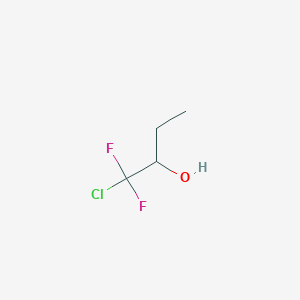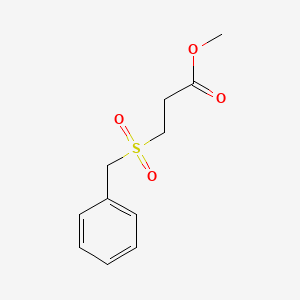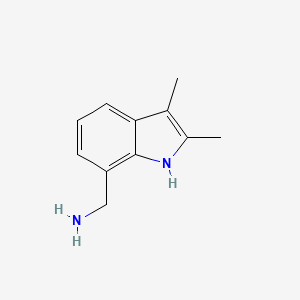
(2,3-dimethyl-1H-indol-7-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethyl-1H-indol-7-yl)methanamine is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-7-yl)methanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The resulting indole can then be further functionalized to introduce the methanamine group.
Another method involves the direct alkylation of an indole derivative with a suitable alkylating agent, such as a halomethylamine, under basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, yield, and environmental considerations.
化学反応の分析
Types of Reactions
(2,3-Dimethyl-1H-indol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce indolines. Substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
(2,3-Dimethyl-1H-indol-7-yl)methanamine has several scientific research applications, including:
作用機序
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)methanamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways involved can vary depending on the specific context and application.
類似化合物との比較
Similar Compounds
(1H-Indol-3-yl)methanamine: This compound features a methanamine group attached to the 3-position of the indole ring and is used in similar applications.
(2-Methyl-1H-indol-7-yl)methanamine: This compound has a methyl group at the 2-position and a methanamine group at the 7-position, similar to (2,3-dimethyl-1H-indol-7-yl)methanamine.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 2- and 3-positions of the indole ring. This substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives.
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
(2,3-dimethyl-1H-indol-7-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-7-8(2)13-11-9(6-12)4-3-5-10(7)11/h3-5,13H,6,12H2,1-2H3 |
InChIキー |
GTEBSQWXKMFZSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C(C=CC=C12)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





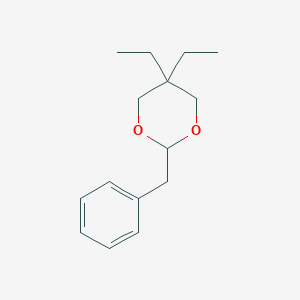
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
